molecular formula C25H24N4O3S B11542075 2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide

2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide

Cat. No.: B11542075
M. Wt: 460.5 g/mol
InChI Key: BKXWEGVTESQFRH-UHFFFAOYSA-N
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Description

2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide typically involves multiple steps. A common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-triazole intermediate with 2-phenoxyethylamine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The triazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with desired characteristics.

Mechanism of Action

The mechanism of action of 2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and sulfanyl group. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, are known for their antifungal properties.

    Sulfanyl Compounds: Compounds containing sulfanyl groups, such as thiourea derivatives, exhibit diverse biological activities.

Uniqueness

What sets 2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide apart is its combination of a triazole ring with a sulfanyl group and an acetamide moiety

Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C25H24N4O3S/c1-31-22-14-8-9-19(17-22)24-27-28-25(29(24)20-10-4-2-5-11-20)33-18-23(30)26-15-16-32-21-12-6-3-7-13-21/h2-14,17H,15-16,18H2,1H3,(H,26,30)

InChI Key

BKXWEGVTESQFRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCCOC4=CC=CC=C4

Origin of Product

United States

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